molecular formula C10H16Cl2N4 B11799574 (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride

Katalognummer: B11799574
Molekulargewicht: 263.16 g/mol
InChI-Schlüssel: MXVJEROOGWJYQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H16Cl2N4. It is an amine derivative that features a piperidine ring substituted with a chloropyridazine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanamine hydrochloride
  • (1-(6-Chloropyridazin-3-yl)piperidin-2-yl)methanamine hydrochloride

Uniqueness

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H16Cl2N4

Molekulargewicht

263.16 g/mol

IUPAC-Name

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-9-3-4-10(14-13-9)15-5-1-2-8(6-12)7-15;/h3-4,8H,1-2,5-7,12H2;1H

InChI-Schlüssel

MXVJEROOGWJYQY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.